3-(2-Amino-2-methylpropyl)-1-cyclopentylurea
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Overview
Description
3-(2-Amino-2-methylpropyl)-1-cyclopentylurea is an organic compound with a unique structure that combines a cyclopentyl ring with a urea moiety and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-methylpropyl)-1-cyclopentylurea typically involves the reaction of cyclopentyl isocyanate with 2-amino-2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentyl isocyanate preparation: Cyclopentylamine is reacted with phosgene to produce cyclopentyl isocyanate.
Formation of this compound: Cyclopentyl isocyanate is then reacted with 2-amino-2-methylpropanol under anhydrous conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to maximize yield and minimize costs. This involves using high-purity reactants, efficient catalysts, and optimized reaction conditions such as temperature, pressure, and solvent choice. The industrial process also includes purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-2-methylpropyl)-1-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted ureas with various functional groups.
Scientific Research Applications
3-(2-Amino-2-methylpropyl)-1-cyclopentylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Amino-2-methylpropyl)-1-cyclopentylurea exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanol: A related compound with similar structural features but different functional groups.
Cyclopentylurea: Shares the cyclopentyl and urea moieties but lacks the amino group.
Aminomethyl propanol: Another related compound with an amino and hydroxyl group.
Uniqueness
3-(2-Amino-2-methylpropyl)-1-cyclopentylurea is unique due to its combination of a cyclopentyl ring, urea moiety, and amino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H21N3O |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(2-amino-2-methylpropyl)-3-cyclopentylurea |
InChI |
InChI=1S/C10H21N3O/c1-10(2,11)7-12-9(14)13-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
RZLWJOPRSGGQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)NC1CCCC1)N |
Origin of Product |
United States |
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